molecular formula C8H15NO2 B053579 (S)-2-Methylazepane-2-carboxylic acid CAS No. 123053-16-7

(S)-2-Methylazepane-2-carboxylic acid

Cat. No. B053579
CAS RN: 123053-16-7
M. Wt: 157.21 g/mol
InChI Key: HENFVIRGSOIAEG-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-Methylazepane-2-carboxylic acid is a cyclic amino acid that has been found to have potential applications in scientific research. This compound is also known as S-MAPA and has a molecular weight of 157.21 g/mol. It is a chiral compound, which means that it has two enantiomers, (S)-MAPA and (R)-MAPA. In

Mechanism Of Action

The mechanism of action of (S)-2-Methylazepane-2-carboxylic acid is not fully understood. However, it has been found to bind to certain receptors in the brain, such as the N-methyl-D-aspartate (NMDA) receptor. This binding may result in the modulation of the activity of these receptors, which could lead to changes in neuronal activity.
Biochemical and Physiological Effects:
(S)-2-Methylazepane-2-carboxylic acid has been found to have several biochemical and physiological effects. It has been shown to have anticonvulsant and antinociceptive effects in animal models. It has also been found to have anxiolytic and antidepressant effects. Additionally, (S)-2-Methylazepane-2-carboxylic acid has been found to have neuroprotective effects, which could potentially be useful in the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One advantage of using (S)-2-Methylazepane-2-carboxylic acid in lab experiments is its high enantiomeric purity, which allows for more accurate and reproducible results. Additionally, the compound is relatively easy to synthesize, which makes it readily available for use in research. However, one limitation of using (S)-2-Methylazepane-2-carboxylic acid is its limited solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for research involving (S)-2-Methylazepane-2-carboxylic acid. One potential area of research is the development of new analogs and derivatives of the compound with improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of (S)-2-Methylazepane-2-carboxylic acid and its potential therapeutic applications. Finally, research into the synthesis of (S)-2-Methylazepane-2-carboxylic acid using more sustainable and environmentally friendly methods could also be explored.

Synthesis Methods

The synthesis of (S)-2-Methylazepane-2-carboxylic acid can be achieved through several methods. One of the most common methods is the asymmetric hydrogenation of 2-methylazepane-2-carboxylic acid using a chiral catalyst. This method produces (S)-2-Methylazepane-2-carboxylic acid with high enantiomeric purity. Another method involves the use of chiral auxiliary reagents to achieve asymmetric synthesis.

Scientific Research Applications

(S)-2-Methylazepane-2-carboxylic acid has potential applications in scientific research. It has been found to be a useful building block in the synthesis of biologically active compounds. This compound has been used in the synthesis of analogs of natural products, such as the antitumor agent, taxol. (S)-2-Methylazepane-2-carboxylic acid has also been used in the synthesis of peptides and peptidomimetics.

properties

CAS RN

123053-16-7

Product Name

(S)-2-Methylazepane-2-carboxylic acid

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

(2S)-2-methylazepane-2-carboxylic acid

InChI

InChI=1S/C8H15NO2/c1-8(7(10)11)5-3-2-4-6-9-8/h9H,2-6H2,1H3,(H,10,11)/t8-/m0/s1

InChI Key

HENFVIRGSOIAEG-QMMMGPOBSA-N

Isomeric SMILES

C[C@]1(CCCCCN1)C(=O)O

SMILES

CC1(CCCCCN1)C(=O)O

Canonical SMILES

CC1(CCCCCN1)C(=O)O

synonyms

1H-Azepine-2-carboxylicacid,hexahydro-2-methyl-,(S)-(9CI)

Origin of Product

United States

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